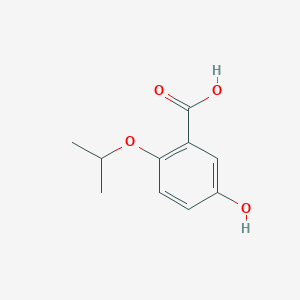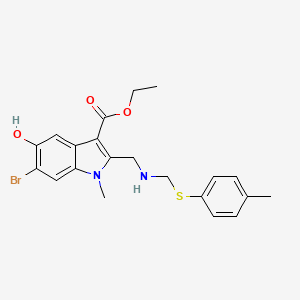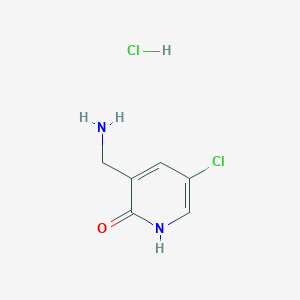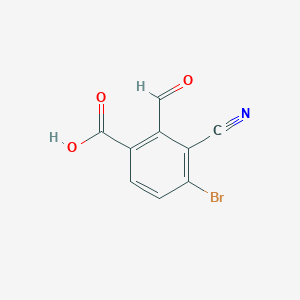
4-Bromo-2-cyano-5-methoxybenzoic acid
Overview
Description
4-Bromo-2-cyano-5-methoxybenzoic acid is an organic compound characterized by the presence of a bromine atom, a cyano group, and a methoxy group attached to a benzoic acid core
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromobenzoic acid as the starting material.
Functional Group Modifications: The cyano group can be introduced via a cyanoethylation reaction, and the methoxy group can be added through a methylation process.
Reaction Conditions: These reactions often require specific catalysts and solvents to proceed efficiently. For example, the cyanoethylation might use a strong base like potassium tert-butoxide, while methylation could involve dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound involves scaling up these synthetic routes. The process must be optimized for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are often employed to enhance production efficiency.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The cyano group can be reduced to form amines.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used.
Reduction: Lithium aluminum hydride or hydrogenation catalysts are employed.
Substitution: Nucleophiles such as sodium cyanide or ammonia are used, often in polar aprotic solvents.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Amines: Resulting from reduction of the cyano group.
Substituted Derivatives: Resulting from nucleophilic substitution at the bromine position.
Scientific Research Applications
4-Bromo-2-cyano-5-methoxybenzoic acid finds applications in various scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It is used in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-bromo-2-cyano-5-methoxybenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the derivative and its intended use.
Comparison with Similar Compounds
4-Bromo-2-methoxybenzoic acid: Lacks the cyano group.
2-Cyano-5-methoxybenzoic acid: Lacks the bromine atom.
4-Bromo-2-hydroxybenzoic acid: Has a hydroxyl group instead of a methoxy group.
Uniqueness: 4-Bromo-2-cyano-5-methoxybenzoic acid is unique due to the combination of bromine, cyano, and methoxy groups on the benzoic acid core. This combination provides distinct chemical reactivity and potential for diverse applications compared to its similar counterparts.
Properties
IUPAC Name |
4-bromo-2-cyano-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-8-3-6(9(12)13)5(4-11)2-7(8)10/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGYJYVKUBUCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1529970.png)


![tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1529974.png)








